5-methoxy-6-methylpyridin-3-olhydrochloride

Description

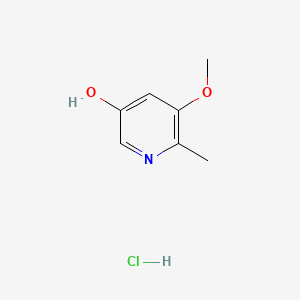

5-Methoxy-6-methylpyridin-3-ol hydrochloride is a pyridine derivative characterized by a hydroxyl group at position 3, a methoxy group at position 5, and a methyl group at position 6 on the pyridine ring, with a hydrochloride counterion. Pyridine derivatives are widely studied for their pharmacological and chemical applications due to their structural versatility and reactivity.

Properties

IUPAC Name |

5-methoxy-6-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-5-7(10-2)3-6(9)4-8-5;/h3-4,9H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCJPYQYNBDOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-methylpyridin-3-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and 6-methylpyridine.

Methoxylation: The methoxy group is introduced at the 5-position of the pyridine ring using a methoxylation reaction, often involving methanol and a suitable catalyst.

Methylation: The methyl group is introduced at the 6-position through a methylation reaction, which can be achieved using methyl iodide and a base such as potassium carbonate.

Hydroxylation: The hydroxyl group is introduced at the 3-position using a hydroxylation reaction, typically involving a hydroxylating agent such as hydrogen peroxide.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-methoxy-6-methylpyridin-3-ol hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-methylpyridin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Dihydropyridines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

5-Methoxy-6-methylpyridin-3-ol hydrochloride exhibits several pharmacological properties that make it a candidate for drug development. Pyridine derivatives, including this compound, have been identified as scaffolds for various therapeutic agents due to their ability to interact with biological targets effectively. For instance, pyridin-2-ones are noted for their roles as reverse transcriptase inhibitors and in the development of antibiotics and antifungals .

Antioxidant Activity

Research indicates that compounds similar to 5-methoxy-6-methylpyridin-3-ol possess antioxidant properties. Pyridin-3-ols have been shown to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This antioxidant activity suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of 5-methoxy-6-methylpyridin-3-ol can be achieved through various methods, including organo-chemical and biocatalytic approaches. Notably, whole-cell biotransformation using microorganisms has been explored for the oxyfunctionalization of pyridine derivatives, leading to regioselective hydroxylation at specific positions on the pyridine ring . This method is significant for producing derivatives with enhanced biological activities.

Case Study: Oxyfunctionalization

A study demonstrated the efficacy of using Burkholderia sp. MAK1 for the conversion of pyridine derivatives into their hydroxylated forms. The compound's structure was confirmed through NMR and HPLC analyses, highlighting its potential in the production of biologically active compounds .

Agricultural Applications

Pesticide Development

The structural properties of 5-methoxy-6-methylpyridin-3-ol suggest its potential application in agrochemicals, particularly as a pesticide or herbicide. Pyridine derivatives have been utilized in developing agrochemicals due to their effectiveness in targeting specific biological pathways in pests while minimizing toxicity to non-target organisms .

Analytical Applications

Chromatographic Techniques

5-Methoxy-6-methylpyridin-3-ol can be analyzed using various chromatographic techniques such as HPLC and LC-MS. These methods are essential for determining the purity and concentration of the compound in pharmaceutical formulations or research settings .

Mechanism of Action

The mechanism of action of 5-methoxy-6-methylpyridin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s structural uniqueness arises from the combination of methoxy (electron-donating) and methyl (hydrophobic) groups at positions 5 and 6, respectively. Key comparisons include:

Physicochemical and Pharmacological Implications

- Hydrogen Bonding Capacity : The hydroxyl group at position 3 allows for hydrogen bonding, similar to pyridoxal hydrochloride’s hydroxymethyl groups .

- Hydrophobicity: The methyl group at position 6 may reduce aqueous solubility compared to more polar analogs like 5-hydroxy-6-methyl-3,4-pyridinedicarbinol chloride (with multiple hydroxyl groups) .

- Electron Effects : Methoxy groups at position 5 (electron-donating) contrast with chlorine or iodine (electron-withdrawing) in analogs, altering reactivity in electrophilic substitution .

Biological Activity

5-Methoxy-6-methylpyridin-3-ol hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methoxy group at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position of the pyridine ring. The hydrochloride form enhances its solubility, making it suitable for various biological applications. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.

The chemical structure of 5-methoxy-6-methylpyridin-3-ol hydrochloride can be represented as follows:

This compound is synthesized through a series of reactions involving methoxylation, methylation, and hydroxylation, followed by hydrochloride formation to enhance solubility and stability in biological systems.

Antimicrobial Activity

Research indicates that 5-methoxy-6-methylpyridin-3-ol hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity of 5-Methoxy-6-Methylpyridin-3-Ol Hydrochloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. It has shown selective toxicity towards cancer cells while exhibiting minimal cytotoxicity to normal cells.

Case Study: In Vitro Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with 5-methoxy-6-methylpyridin-3-ol hydrochloride resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes involved in metabolic pathways, thereby modulating their activity. For instance, it may inhibit enzymes that are crucial for cancer cell proliferation or bacterial growth.

Enzyme Interaction

Research has indicated that 5-methoxy-6-methylpyridin-3-ol hydrochloride can inhibit certain kinases involved in signaling pathways related to cell survival and proliferation. This inhibition leads to reduced cellular growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

When compared to other pyridine derivatives such as 5-methoxypyridine and 6-methylpyridine, 5-methoxy-6-methylpyridin-3-ol hydrochloride exhibits enhanced biological activity due to the synergistic effects of its functional groups.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Methoxy-6-methylpyridin-3-ol HCl | High | Moderate |

| 5-Methoxypyridine | Moderate | Low |

| 6-Methylpyridine | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.